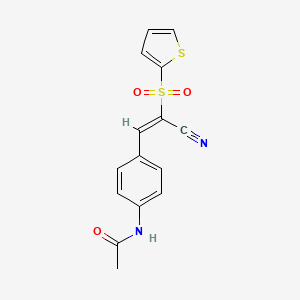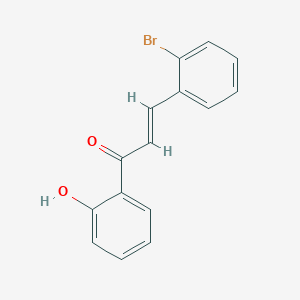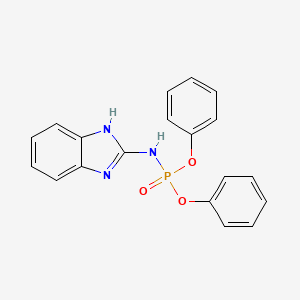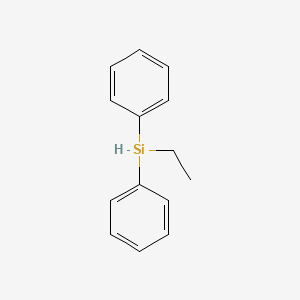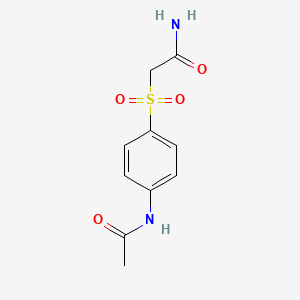
2,5-Dimorpholino-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimorpholino-1,4-benzoquinone: is an organic compound with the molecular formula C14H18N2O4 . It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. This compound is notable for its unique structure, which includes two morpholine rings attached to the benzoquinone core. Quinones are known for their redox properties and are widely used in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimorpholino-1,4-benzoquinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with morpholine. The reaction is carried out under high pressure to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichloro-1,4-benzoquinone+2 Morpholine→this compound+2 HCl
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,5-Dimorpholino-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to the corresponding hydroquinone derivative.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the quinone under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
科学研究应用
2,5-Dimorpholino-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various organic synthesis reactions.
Medicine: Quinones have been investigated for their potential anticancer properties due to their ability to generate reactive oxygen species.
Industry: Quinones are used in the production of dyes, pigments, and as intermediates in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2,5-Dimorpholino-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron carrier. In biological systems, quinones participate in electron transfer chains, such as those found in cellular respiration and photosynthesis. The morpholine groups may also interact with biological targets, potentially enhancing the compound’s reactivity and specificity.
相似化合物的比较
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
Comparison:
- 2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of morpholine rings, which affects its solubility and reactivity.
- 2,5-Dimethoxy-1,4-benzoquinone: The methoxy groups make this compound less reactive compared to the morpholino derivative.
- 2,5-Dichloro-1,4-benzoquinone: The presence of chlorine atoms makes this compound more electrophilic and reactive towards nucleophiles.
Uniqueness: 2,5-Dimorpholino-1,4-benzoquinone is unique due to the presence of morpholine rings, which impart distinct electronic and steric properties. These features make it a valuable compound for specific redox reactions and potential biological applications.
属性
CAS 编号 |
3421-18-9 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
2,5-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-13-10-12(16-3-7-20-8-4-16)14(18)9-11(13)15-1-5-19-6-2-15/h9-10H,1-8H2 |
InChI 键 |
FJPSGZKIIRMZHZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C(=CC2=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





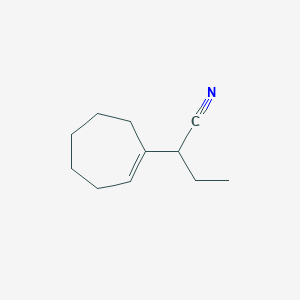
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)
![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
